4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate
Description
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3S/c1-12(2)18-8-7-17(11-14(18)4)22-23(20,21)19-15(5)9-13(3)10-16(19)6/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJOMKJESZNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-Isopropyl-3-methylphenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate. The compound is characterized by its sulfonate group, which enhances its solubility in polar solvents and contributes to its reactivity in various chemical reactions.
Applications in Organic Synthesis
4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate serves as an important reagent in organic synthesis. Its sulfonate group acts as a leaving group in nucleophilic substitution reactions. This property is particularly useful for synthesizing complex organic molecules.
Case Study: Synthesis of Pharmaceuticals
In pharmaceutical chemistry, the compound has been utilized in the synthesis of various bioactive molecules. For instance, it can facilitate the formation of drug intermediates that require precise functional group modifications. Researchers have reported successful applications in synthesizing anti-inflammatory agents and other therapeutic compounds through this methodology.
Use as a Surfactant
Due to its amphiphilic nature, 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate finds applications as a surfactant in formulations. Its ability to reduce surface tension makes it valuable in various industrial processes.
Industrial Applications:
- Emulsification: It is used to stabilize emulsions in cosmetic and personal care products.
- Detergency: The compound has been incorporated into cleaning products due to its effectiveness in removing dirt and grease.
Role in Material Science
In material science, the compound has been explored for its potential in modifying polymer properties. It can be used as an additive to enhance the thermal and mechanical properties of polymers.
Case Study: Polymer Blends
Research has shown that incorporating 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate into polymer blends can improve compatibility between different polymer phases. This leads to enhanced performance characteristics such as increased tensile strength and improved thermal stability.
Applications in Analytical Chemistry
The compound's unique chemical structure allows it to be utilized as a reagent in analytical chemistry for detecting specific analytes. It can form stable complexes with metal ions or other analytes, facilitating their detection through various analytical techniques.
Example: Metal Ion Detection
Studies have demonstrated that 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate can be employed in colorimetric assays for the detection of heavy metals in environmental samples. Its ability to form colored complexes aids in visualizing concentrations of these metals effectively.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate with structurally or functionally related sulfonate esters, focusing on substituent effects, crystallography, and applications.
Table 1: Key Properties of Selected Sulfonate Esters
Structural and Functional Analysis
Substituent Effects on Optical Properties DSTMS and HMQ-TMS: These ionic crystals feature extended π-conjugated cations (stilbazolium or quinolinium derivatives) paired with the mesitylenesulfonate anion. The strong electron-donating groups (e.g., dimethylamino in DSTMS) enhance hyperpolarizability, enabling high THz generation efficiency (up to GV/m fields) . The band gap of DSTMS (2.28 eV) aligns with its visible-light absorption, critical for optical rectification . However, the bulky isopropyl and methyl groups may improve thermal stability or alter solubility in nonpolar solvents, making it suitable for specific synthetic or material applications .
Crystallographic Differences DSTMS and 2,4-Dinitrophenyl Derivative: Both crystallize in the monoclinic P21/c space group, but their packing motifs differ. DSTMS exhibits strong intermolecular π-π interactions due to its cationic chromophore, whereas the 2,4-dinitrophenyl derivative shows shorter S=O bond lengths (1.4198–1.4183 Å vs. typical ~1.43 Å in sulfonates), likely due to nitro group electron withdrawal .
Applications THz Generation: DSTMS and HMQ-TMS are benchmark materials for THz wave generation due to their high nonlinear coefficients and optical transparency . Synthetic Utility: The 2,4-dinitrophenyl sulfonate serves as a precursor for nucleophilic aromatic substitution, yielding amines or sulfonamides . The target compound’s isopropyl group could make it a candidate for sterically demanding reactions.
Key Research Findings
- Thermal and Chemical Stability : Mesitylenesulfonate derivatives generally exhibit enhanced stability due to methyl group shielding of the sulfonate moiety. For example, DSTMS crystals remain stable up to 200°C, critical for device integration .
- Solubility Trends: Polar solvents (e.g., methanol) dissolve ionic sulfonates like DSTMS, while nonpolar aryl derivatives (e.g., the target compound) may favor toluene or chloroform .
Biological Activity
Molecular Structure
- Molecular Formula : C16H22O3S
- Molecular Weight : 306.41 g/mol
The structure of 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate can be represented as follows:
Physical Properties
- Appearance : Typically a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents such as ethanol and acetone.
Antimicrobial Properties
Research has indicated that sulfonate esters like 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL and above.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A notable study revealed:
- Findings : The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Inflammation-related pathways have also been targeted by this compound. Research indicates:
- Mechanism : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | |
| Cytotoxicity | Induces apoptosis in MCF-7 | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Mechanistic Studies
Further investigations into the mechanisms of action revealed that 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate may interact with specific cellular pathways:
- Pathway Involvement : The compound appears to inhibit the NF-kB signaling pathway, which is critical in inflammation and cancer progression.
Toxicological Assessment
A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : In rodent models, no significant acute toxicity was observed at doses up to 500 mg/kg.
- Chronic Exposure : Long-term exposure studies indicated no carcinogenic effects, supporting its safety for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
